

apoptosis assay for PROTAC ATR degrader-2 using flow cytometry

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Compound of Interest

Compound Name: PROTAC ATR degrader-2

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Application Note and Protocol

Topic: Apoptosis Assay for PROTAC ATR Degrader-2 Using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1] A PROTAC achieves this by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3] This event-driven, catalytic mechanism offers a powerful alternative to traditional occupancy-driven inhibitors.[2]

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a key role in maintaining genomic stability.[4][5] In many cancers, cells exhibit high levels of replication stress and become heavily reliant on the ATR pathway for survival.[5] Consequently, targeting ATR is a promising strategy for cancer therapy.[6]

PROTAC ATR degrader-2 (also known as Compound 8i) is a PROTAC designed to induce the degradation of ATR.[7][8] By eliminating the entire ATR protein rather than just inhibiting its kinase function, this degrader can trigger a more robust and sustained downstream effect.



Mechanistic studies have shown that ATR degradation leads to increased genome instability and extensive DNA damage, activating the p53-mediated apoptosis signaling pathway.[6][9]

Quantifying apoptosis is a critical step in evaluating the efficacy of novel PROTACs like ATR degrader-2.[1] Flow cytometry is a high-throughput technique ideal for this purpose, allowing for the rapid and quantitative analysis of apoptosis in individual cells.[10] This application note provides a detailed protocol for assessing apoptosis induced by **PROTAC ATR degrader-2** using the Annexin V and Propidium Iodide (PI) dual-staining method.

Principle of the Assay

This protocol utilizes a common method for detecting apoptotic cells by flow cytometry based on two key cellular changes: the externalization of phosphatidylserine (PS) and the loss of plasma membrane integrity.

- Annexin V: In healthy, viable cells, PS is located on the inner leaflet of the plasma membrane.[11] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, exposing it to the extracellular environment.[12][13] Annexin V is a calcium-dependent protein with a high affinity for PS.[1] When conjugated to a fluorophore (e.g., FITC, APC), it can be used to identify early apoptotic cells.[13]
- Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross
 the intact plasma membrane of live or early apoptotic cells.[13] It can, however, penetrate
 the compromised membranes of late-stage apoptotic and necrotic cells, where it binds to
 DNA and fluoresces strongly.[11][13]

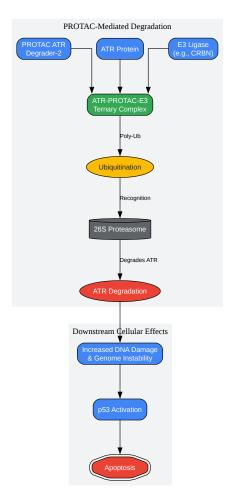
By using both stains, cell populations can be distinguished into four quadrants:

- Viable Cells: Annexin V negative and PI negative (Annexin V-/PI-).
- Early Apoptotic Cells: Annexin V positive and PI negative (Annexin V+/PI-).[10]
- Late Apoptotic/Necrotic Cells: Annexin V positive and PI positive (Annexin V+/PI+).[10]
- Necrotic Cells: Annexin V negative and PI positive (Annexin V-/PI+).

Signaling Pathway and Experimental Workflow



PROTAC ATR Degrader-2 Mechanism of Action

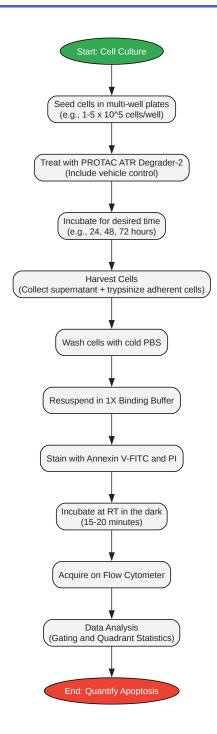


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Caption: Mechanism of PROTAC ATR degrader-2 leading to apoptosis.

Experimental Workflow for Apoptosis Assay





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Caption: Flow cytometry workflow for Annexin V/PI apoptosis assay.

Detailed Experimental Protocol

This protocol is optimized for assessing apoptosis in acute myeloid leukemia (AML) cell lines such as MV-4-11 or MOLM-13, where **PROTAC ATR degrader-2** has shown efficacy.[7][8]



Materials and Reagents

- PROTAC ATR degrader-2 (Compound 8i)
- Cell Line (e.g., MV-4-11, MOLM-13)
- Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
- Vehicle control (e.g., DMSO)
- Phosphate-Buffered Saline (PBS), cold
- Trypsin-EDTA (for adherent cells, if applicable)
- Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- · Deionized water
- Flow cytometer
- Microcentrifuge
- 12 x 75 mm flow cytometry tubes

Protocol Steps

- · Cell Seeding:
 - Seed cells (e.g., MV-4-11) in 6-well plates at a density of 2-5 x 10⁵ cells/mL in 2 mL of complete culture medium.
 - Ensure even cell distribution and allow cells to acclimate overnight in a humidified incubator (37°C, 5% CO2).
- Compound Treatment:
 - Prepare serial dilutions of PROTAC ATR degrader-2 in culture medium. A suggested concentration range for a dose-response experiment is 10 nM to 1 μM.



- Include a vehicle-only control (e.g., 0.1% DMSO).
- For time-course experiments, treat cells with a fixed concentration (e.g., 100 nM) and harvest at different time points (e.g., 24, 48, 72 hours).
- Add the compound or vehicle to the respective wells and gently mix. Return plates to the incubator.

Cell Harvesting:

- Suspension cells: Transfer the entire cell suspension from each well into a labeled 1.5 mL microcentrifuge tube.
- Adherent cells: First, collect the culture medium (containing floating apoptotic cells) into a tube. Then, wash the adherent cells with PBS, add trypsin, and incubate briefly to detach them. Combine the detached cells with the supernatant collected earlier.
- Centrifuge the cells at 500 x g for 5 minutes at 4°C.[12]
- Carefully aspirate the supernatant.

Staining Procedure:

- Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[10] Keep on ice.
- Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuging again at 500 x g for 5 minutes. Aspirate the supernatant.[10]
- Resuspend the cell pellet in 100 μL of 1X Binding Buffer.[14]
- \circ Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the 100 μL cell suspension. [10][14] (Note: The volume may vary depending on the kit manufacturer).
- Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
 [10]
- Flow Cytometry Acquisition:



- \circ After incubation, add 400 μ L of 1X Binding Buffer to each tube.[10] Do not wash the cells after this step.
- Analyze the samples on a flow cytometer as soon as possible, as the staining is transient.
 [12]
- Use appropriate controls to set up compensation and gates: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
- Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

Data Presentation and Interpretation

The data from the flow cytometer is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on the controls to delineate the four populations.

The percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+) are summed to represent the total apoptotic population. Treatment with an effective PROTAC ATR degrader is expected to show a dose- and time-dependent increase in the percentage of apoptotic cells.

Table 1: Expected Quantitative Results of Apoptosis Assay

The following table summarizes hypothetical data for MV-4-11 cells treated with **PROTAC ATR** degrader-2 for 48 hours.



Treatment Group	Concentrati on (nM)	Viable Cells (%) (Q3: AnnV-/PI-)	Early Apoptotic (%) (Q4: AnnV+/PI-)	Late Apoptotic (%) (Q2: AnnV+/PI+)	Total Apoptotic (%) (Q4 + Q2)
Vehicle Control	0 (0.1% DMSO)	92.5	3.5	2.0	5.5
PROTAC ATR Degrader-2	10	85.1	8.2	4.7	12.9
PROTAC ATR Degrader-2	50	65.7	18.5	13.8	32.3
PROTAC ATR Degrader-2	100	45.2	25.9	26.9	52.8
PROTAC ATR Degrader-2	500	20.3	22.1	55.6	77.7

Data are representative. Actual results may vary based on cell line, experimental conditions, and compound batch. Similar studies on other ATR degraders have shown apoptotic rates of 23.91% and 45.62% at 0.5 μ M and 1 μ M, respectively, in different cell lines.[15]

Troubleshooting



Issue	Possible Cause	Suggested Solution
High background in Annexin V staining for negative control	Mechanical stress during harvesting caused membrane damage.	Handle cells gently. Avoid vigorous vortexing. Reduce centrifugation speed/time if necessary.[12]
Cells were overgrown or unhealthy before treatment.	Use cells in the logarithmic growth phase. Ensure high viability (>95%) before starting the experiment.	
Low signal for apoptotic populations	Incorrect incubation time or compound concentration.	Perform a time-course and dose-response experiment to find the optimal conditions.
Reagents are expired or were stored improperly.	Check reagent expiration dates and ensure proper storage (e.g., protected from light).	
High PI staining in all samples, including viable cells	Staining incubation was too long.	Adhere to the recommended incubation time (15-20 minutes).
Cells were not analyzed promptly after staining.	Analyze samples immediately after the final incubation step. Keep samples on ice and protected from light if there is a short delay.[12]	

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